Lys-Gly

Peptide transport PepT1 Xenopus oocyte expression

Lys-Gly (CAS 7563-03-3) is an intact dipeptide transported via PepT1 (SLC15A1), fundamentally distinct from free lysine/glycine blends that rely on separate amino acid transporters. Its N-terminal ε-amine provides a unique conjugation handle not available in Gly-Lys. Select this validated substrate for (i) lysyl aminopeptidase/trypsin kinetic assays (cleavage at Lys-Xaa); (ii) PepT1 electrophysiology — superior transport currents vs. Gly-Lys in Xenopus oocytes; (iii) Maillard reaction studies — lowest pyrraline yield among tested dipeptides, ideal for low-background glycation profiling. Also applied in aquaculture feed optimization to enhance lysine bioavailability over crystalline amino acids. Procure as lyophilized powder with cold-chain integrity.

Molecular Formula C8H17N3O3
Molecular Weight 203.24 g/mol
CAS No. 7563-03-3
Cat. No. B8766160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-Gly
CAS7563-03-3
Molecular FormulaC8H17N3O3
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NCC(=O)O)N
InChIInChI=1S/C8H17N3O3/c9-4-2-1-3-6(10)8(14)11-5-7(12)13/h6H,1-5,9-10H2,(H,11,14)(H,12,13)/t6-/m0/s1
InChIKeyHGNRJCINZYHNOU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lys-Gly (CAS 7563-03-3) Procurement Guide: Chemical Identity and Baseline Properties for Research Sourcing


Lys-Gly (CAS 7563-03-3), systematically named L-lysylglycine, is a dipeptide composed of L-lysine and glycine residues linked via a standard peptide bond [1]. This compound has a molecular formula of C₈H₁₇N₃O₃ and a molecular weight of 203.24 g/mol . As an endogenous metabolite found in biological systems, Lys-Gly serves as an intermediate in protein catabolism and digestion [2]. Its structure features an N-terminal lysine residue with a free ε-amino group, which confers cationic properties and distinguishes it from the reverse-sequence dipeptide Gly-Lys or from simple mixtures of free lysine and glycine. The compound is commercially available as a research-grade chemical from multiple peptide vendors, typically supplied as a lyophilized powder with purity specifications ≥95% and recommended storage at -20°C for long-term stability (up to 3 years as powder) .

Lys-Gly Sourcing Risk Analysis: Why Sequence, Counterion Form, and Purity Differentiate Functional Utility from Generic Alternatives


Substituting Lys-Gly with free lysine and glycine mixtures, the reverse-sequence dipeptide Gly-Lys, or Lys-containing tripeptides is not scientifically equivalent and may compromise experimental outcomes. Lys-Gly is transported across intestinal and cellular membranes via the proton-coupled peptide transporter PepT1 (SLC15A1) as an intact dipeptide, a pathway not available to free amino acids, which utilize distinct amino acid transporters [1]. Studies in teleost fish models demonstrate that PepT1 gene expression is differentially induced by Lys-Gly compared to free lysine, indicating distinct regulatory effects at the transcriptional level [1]. Furthermore, the N-terminal lysine ε-amino group in Lys-Gly provides a unique conjugation handle not present in Gly-Lys, where lysine occupies the C-terminal position with a free α-carboxyl group [2]. In enzyme substrate applications, the specific Lys-Gly sequence is required for recognition by lysyl aminopeptidases and certain matrix metalloproteinases that cleave at Lys-Xaa bonds; Gly-Lys would be recognized by entirely different protease specificities [3]. Finally, the hydrochloride salt form (CAS 40719-58-2) differs from the free base form (CAS 7563-03-3) in solubility, hygroscopicity, and counterion content, factors that affect weighing accuracy and buffer compatibility .

Lys-Gly Comparative Performance Evidence: Quantified Differentiation for Procurement Decision Support


PepT1 Transporter Affinity: Lys-Gly vs. Lys-Lys and Gly-Lys in Vertebrate Peptide Transport

Lys-Gly exhibits substantially higher transport efficiency via PepT1 orthologs compared to the homologous dipeptide Lys-Lys. In Xenopus laevis oocytes expressing sea bass and rabbit PepT1 transporters, Lys-Gly generated markedly higher transport currents than Lys-Lys, which showed very low affinity for the transporter [1]. This difference in transport kinetics is directly attributable to the second amino acid residue (Gly vs. Lys), with the bulky, positively charged Lys-Lys pair impairing translocation efficiency. Additionally, Lys-Gly demonstrated higher transport efficiency than Gly-Lys in the same PepT1 expression system, indicating that the N-terminal Lys positioning optimizes recognition by the peptide transporter binding pocket [1].

Peptide transport PepT1 Xenopus oocyte expression Comparative substrate affinity

Feed Efficiency Improvement: Lys-Gly vs. Free Lysine and Glycine in Aquaculture Diets

In a controlled 48-day feeding trial with juvenile yellow perch (Perca flavescens), diets supplemented with Lys-Gly dipeptide (LG) produced superior outcomes compared to diets supplemented with an equimolar mixture of free lysine and glycine (FL). Fish fed the LG diet exhibited the highest final body mass among all treatment groups [1]. Furthermore, histological analysis revealed that the LG group displayed the highest number of gastrin/cholecystokinin (CCK)-positive enteroendocrine cells and the most intense PepT1 immunopositivity in the anterior intestine brush border, indicating enhanced digestive function and peptide absorption capacity [1]. Hepatocyte cytoplasmic lipid accumulation was lower in the LG group compared to the FL group, suggesting improved metabolic handling of dietary nutrients [1].

Aquaculture nutrition Feed efficiency ratio Yellow perch Dipeptide supplementation

Feed Efficiency Ratio: Lys-Gly vs. Crystalline Amino Acid Mixture in Turbot Nutrition

In a comparative feeding study with juvenile turbot (Scophthalmus maximus), Lys-Gly dipeptide supplementation resulted in significantly improved feed efficiency compared to diets containing crystalline amino acid (CAA) mixtures. The feed efficiency ratio (FER) was significantly higher in the Lys-Gly group than in the CAA group, demonstrating that lysine provided in dipeptide form is more efficiently utilized for growth than the equivalent free amino acids [1]. Notably, no significant differences in growth performance were detected among the three dipeptide diets tested (Lys-Leu, Lys-Gly, and Gly-Leu), indicating that Lys-Gly performs equivalently to other lysine-containing dipeptides in this application context [1].

Turbot Scophthalmus maximus Feed efficiency Amino acid utilization

Pyrraline Formation in Maillard Reactions: Lys-Gly vs. Lys-Ala and Lys-Phe

In controlled Maillard reaction model systems, Lys-Gly dipeptide produces significantly lower amounts of peptide-bound pyrraline (an advanced glycation end-product) compared to other lysine-containing dipeptides. When heated with glucose under identical conditions, pyrraline formation decreased in the rank order: Lys-Phe > Lys-Ala > Lys-Gly [1]. This reduced pyrraline generation is attributed to the minimal steric hindrance and lack of hydrophobic side chain on the glycine residue, which alters the reaction kinetics of the Maillard pathway. Additionally, dipeptides generally produced higher amounts of peptide-bound pyrraline than corresponding tripeptides [1].

Maillard reaction Advanced glycation end-products Pyrraline Food chemistry

Sequence-Dependent Enzymatic Cleavage: Lys-Gly vs. Gly-Lys as Protease Substrates

The sequence order in Lys-Gly is critical for recognition by specific proteases. Trypsin, a serine protease that selectively cleaves peptide bonds C-terminal to lysine and arginine residues, recognizes Lys-Gly as a substrate and cleaves the Lys-Gly bond. In contrast, the reverse-sequence dipeptide Gly-Lys presents a free N-terminal glycine and a C-terminal lysine with a free α-carboxyl group, which trypsin does not cleave as it lacks a peptide bond C-terminal to the lysine residue [1]. This sequence-dependent cleavage specificity is fundamental in peptide mapping, protein digestion protocols, and the design of enzyme assays .

Protease specificity Trypsin Peptide mapping Enzyme kinetics

Lys-Gly Optimal Use Cases: Evidence-Backed Application Scenarios for Procurement Decision-Making


Aquaculture Feed Formulation: Dipeptide Lysine Source for Improved Feed Efficiency

Lys-Gly is optimally deployed as a lysine supplementation strategy in aquaculture feeds, particularly for species where crystalline amino acid supplementation yields poor utilization. Based on direct comparative evidence in yellow perch, Lys-Gly-supplemented diets produce superior growth outcomes and enhanced intestinal peptide transport capacity compared to equimolar free lysine and glycine [1]. In turbot, Lys-Gly dipeptide achieves significantly higher feed efficiency ratios than crystalline amino acid mixtures while performing equivalently to other lysine-containing dipeptides [2]. This application is most relevant for feed formulators seeking to optimize lysine delivery in plant-protein-based aquafeeds where free amino acid leaching and asynchronous absorption limit performance.

PepT1 Transporter Studies: Model Substrate for Peptide Uptake Assays

Lys-Gly serves as a validated model substrate for investigating PepT1 (SLC15A1) transporter function in vertebrate systems. Electrophysiological studies in Xenopus oocytes demonstrate that Lys-Gly generates robust transport currents via PepT1 orthologs from both fish and mammalian species, with substantially higher efficiency than Lys-Lys and favorable kinetics compared to Gly-Lys [3]. Researchers studying peptide transport, oral drug delivery, or intestinal nutrient absorption can confidently select Lys-Gly as a reference dipeptide substrate with characterized, reproducible transport properties across species barriers.

Protease Substrate and Enzyme Kinetics: Trypsin and Lysyl Aminopeptidase Assays

Lys-Gly functions as a defined substrate for lysine-specific peptidases including trypsin and lysyl aminopeptidases. Its sequence (Lys-Xaa) positions the cleavable peptide bond C-terminal to the lysine residue, enabling precise monitoring of protease activity via HPLC, ninhydrin assays, or fluorescence-based detection methods . The reverse-sequence analog Gly-Lys cannot substitute in these assays due to fundamentally different protease recognition requirements. For enzyme kineticists and assay developers, Lys-Gly provides a well-characterized, commercially available dipeptide substrate for lysine-directed protease characterization .

Maillard Reaction Studies: Low-Background AGE Formation Model Substrate

Lys-Gly is preferentially selected over other lysine-containing dipeptides (e.g., Lys-Phe, Lys-Ala) for Maillard reaction studies where minimal peptide-bound pyrraline formation is desired. Comparative data demonstrate that Lys-Gly generates the lowest pyrraline yields among tested dipeptides under identical reaction conditions [4]. This property makes Lys-Gly an appropriate baseline substrate for investigating the effects of adjacent amino acid side chains on AGE formation kinetics, or for food chemistry applications where controlled, low-background glycation is required.

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